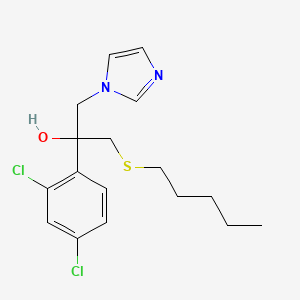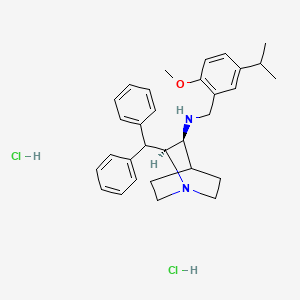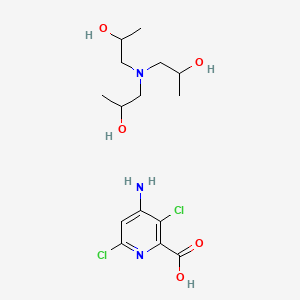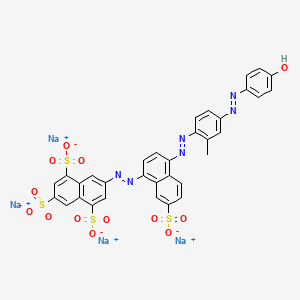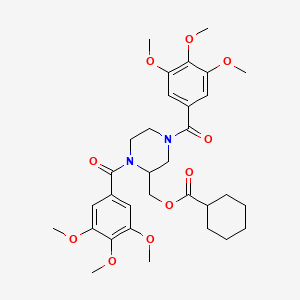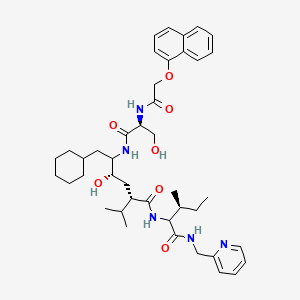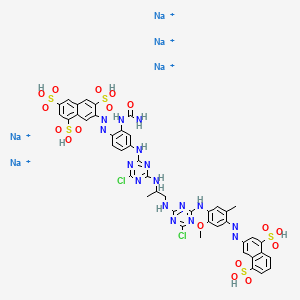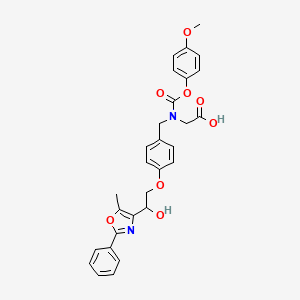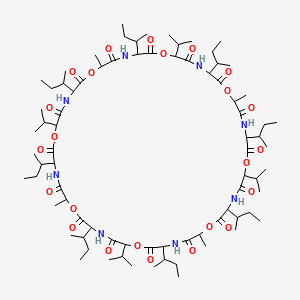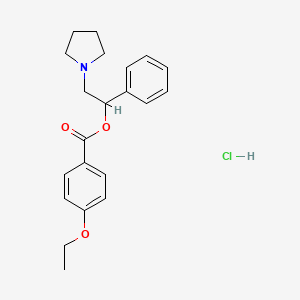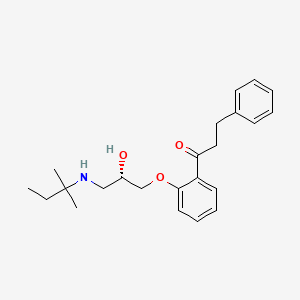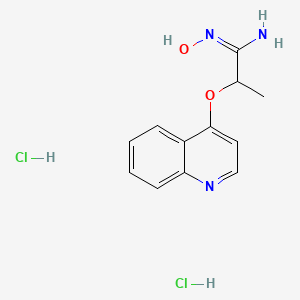
N-Hydroxy-2-(4-quinolinyloxy)propanimidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate [French] is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate involves multiple steps, starting from the preparation of the quinoline ring system. Common synthetic routes for quinoline derivatives include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods typically involve cyclization reactions, where aniline derivatives react with various reagents under specific conditions to form the quinoline ring.
For the specific synthesis of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate, the following steps are involved:
- Preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate.
- Conversion of 4-hydroxyquinoline to (Quinolinyl-4)oxy-2 propionamidoxime through a series of reactions involving hydroxylamine and propionamide.
- Formation of the dichlorhydrate salt by reacting the final product with hydrochloric acid.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using green chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize environmental impact and improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring system, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets under ambient conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quaternary ammonium salts, amine derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly effective in treating bacterial infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar ring structure.
Quinoxaline: Another nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring system.
Quinazoline: A compound with a fused benzene and pyrimidine ring system.
Uniqueness
(Quinolinyl-4)oxy-2 propionamidoxime dichlorhydrate is unique due to its specific functional groups and the presence of the dichlorhydrate salt. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other quinoline derivatives.
Propriétés
Numéro CAS |
86346-58-9 |
|---|---|
Formule moléculaire |
C12H15Cl2N3O2 |
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
N'-hydroxy-2-quinolin-4-yloxypropanimidamide;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-8(12(13)15-16)17-11-6-7-14-10-5-3-2-4-9(10)11;;/h2-8,16H,1H3,(H2,13,15);2*1H |
Clé InChI |
BRYPKQLRUGQKFH-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N\O)/N)OC1=CC=NC2=CC=CC=C21.Cl.Cl |
SMILES canonique |
CC(C(=NO)N)OC1=CC=NC2=CC=CC=C21.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



